N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide
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Description
“N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide” is a chemical compound. Its IUPAC name is N-tetrahydro-2H-pyran-4-yl-4-piperidinamine . It has a molecular weight of 184.28 .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI code. For this compound, the SMILES string isCc1cc ( F) c2NC (= O) N ( C3CCN ( CC3) C4CCOCC4) c2c1
, and the InChI code is InChI = 1S / C18H24FN3O2 / c1 - 12 - 10 - 15 ( 19) 17 - 16 ( 11 - 12) 22 ( 18 ( 23) 20 - 17) 14 - 2 - 6 - 21 ( 7 - 3 - 14) 13 - 4 - 8 - 24 - 9 - 5 - 13 / h10 - 11, 13 - 14H, 2 - 9H2, 1H3 , ( H, 20, 23)
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 184.28 . More specific physical and chemical properties are not available in the searched resources.Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-2-14(17)15-11-12-3-7-16(8-4-12)13-5-9-18-10-6-13/h2,12-13H,1,3-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDCELLOBFMIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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